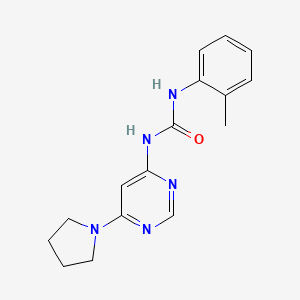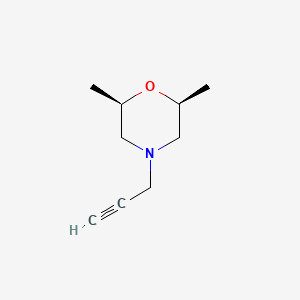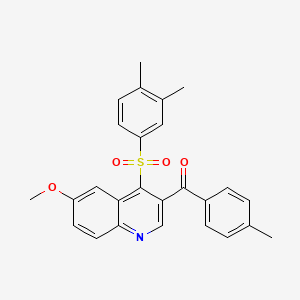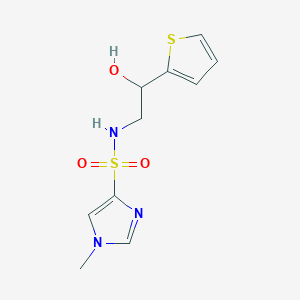
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, also known as THI-I, is a chemical compound that has been extensively studied for its potential use in scientific research. THI-I is a sulfonamide derivative that has demonstrated a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
科学的研究の応用
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to drug metabolism studies, producing mammalian metabolites of biaryl-bis-sulfonamides for structural characterization. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, providing insights into the metabolic pathways of drugs in preclinical species (Zmijewski et al., 2006).
Antibacterial Heterocyclic Compounds
Research into novel heterocyclic compounds containing a sulfonamido moiety has shown potential for antibacterial applications. These compounds have been synthesized and evaluated for their effectiveness against various bacteria, highlighting the potential of sulfonamide-based molecules in developing new antibiotics (Azab et al., 2013).
Novel Synthesis Methods
Innovative synthesis methods for creating heterocyclic sulfonamides, such as N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, have been developed. These methods offer a streamlined approach to generating compounds that could be beneficial in various pharmaceutical and chemical research applications (Rozentsveig et al., 2013).
Anti-Inflammatory and Anticancer Agents
Celecoxib derivatives, including sulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research demonstrates the therapeutic potential of sulfonamide derivatives in treating various conditions (Küçükgüzel et al., 2013).
Antimicrobial and Drug Likeness
Organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, have been synthesized and evaluated for their antimicrobial activities and drug likeness properties. These studies provide insights into the design of novel drugs with enhanced bioactivity and pharmacological profiles (Hassan et al., 2021).
Novel Microbial Degradation Pathways
Research into the microbial degradation of sulfonamide antibiotics has uncovered unique pathways involving ipso-hydroxylation and subsequent fragmentation. This finding has implications for understanding antibiotic resistance and environmental persistence of sulfonamides (Ricken et al., 2013).
作用機序
Target of Action
The primary targets of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide are currently unknown
Result of Action
The molecular and cellular effects of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide’s action are currently unknown . These effects will depend on the compound’s targets, mode of action, and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-13-6-10(11-7-13)18(15,16)12-5-8(14)9-3-2-4-17-9/h2-4,6-8,12,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFFDVHUMRFAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2471887.png)
![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2471891.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2471893.png)
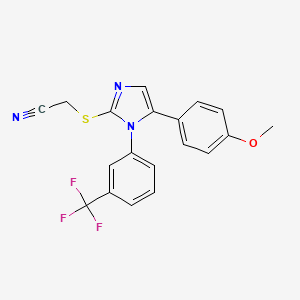
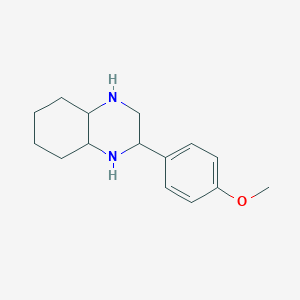
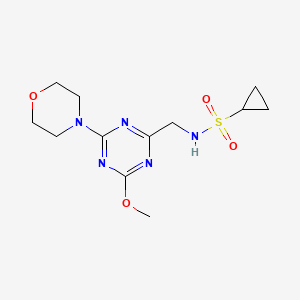

![1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2471902.png)
